The compound "3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide" and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential therapeutic applications. Research has been conducted to explore the synthesis of various analogs and evaluate their biological activities, particularly as anticancer and antiplatelet agents. This comprehensive analysis will delve into the synthesis methods, mechanisms of action, and applications of these compounds in various fields, drawing on data from recent studies.
The synthesis of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide is described in the paper titled "Synthesis and characterization of some new S-substituted sulfanylpyridines, thieno[2,3-b]pyridines and related heterocycles" []. The key step involves the reaction of ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate with hydrazine hydrate in ethanol. This reaction yields a mixture of the desired 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide and a thieno[2,3-b]pyridine derivative as a byproduct.
The paper [] describes the utilization of 3-(1H-Pyrrol-1-yl)-1-benzothiophene-2-carbohydrazide as a precursor for synthesizing a variety of heterocyclic compounds. The carbohydrazide group readily undergoes condensation reactions with various electrophiles, including aldehydes, ketones, and carboxylic acid derivatives. This versatility allows for the construction of diverse molecular architectures, making it a valuable building block in organic synthesis.
The search for new anticancer agents has led to the synthesis of compounds with a pyrrol-1-yl moiety, which have shown promising results in preclinical studies. For instance, the substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide analogs demonstrated significant cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer agents1. Additionally, the 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety have shown antiproliferative activity against various human cancer cell lines, with compound 8f displaying significant activity against melanoma and breast cancer cell lines2.
The novel N'-benzylidene-carbohydrazide-1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized as potential non-anionic antiplatelet agents. These compounds have shown a 30-fold increase in potency compared to aspirin and have been identified to reduce the biosynthesis of thromboxane B2, providing a new avenue for the treatment of cardiovascular diseases4.
In the field of neurology, new N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have been synthesized and evaluated for their anticonvulsant properties. The most promising compound from this study displayed more beneficial protection index than several antiepileptic drugs, indicating its potential as a new treatment for epilepsy6.
Carbohydrazone derivatives based on the pyrazole scaffold have been synthesized and tested for their antibacterial activity. One such compound, 3e, showed good to moderate inhibitory effects against various bacterial strains, suggesting its potential as an antibacterial agent7.
The anticancer properties of compounds with a pyrrol-1-yl moiety, such as those described in the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide, have been attributed to their cytotoxic effects on various cancer cell lines, including breast cancer cells1. The mechanism of action for these compounds involves the induction of cell death in cancer cells, as evidenced by their potent cytotoxicity with IC50 values in the micromolar range against MCF-7, Ishikawa, and MDA-MB-231 cell lines1.
Similarly, the novel N'-benzylidene-carbohydrazide-1H-pyrazolo[3,4-b]pyridine derivatives have been designed as non-anionic antiplatelet agents, with a mechanism of action that includes the reduction in biosynthesis of thromboxane B2, a key player in platelet aggregation and clot formation4. These compounds have shown a significant increase in potency compared to traditional antiplatelet drugs like aspirin4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: